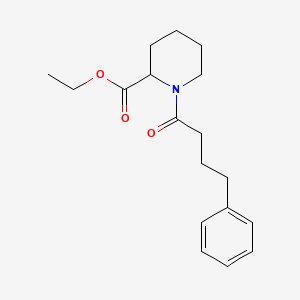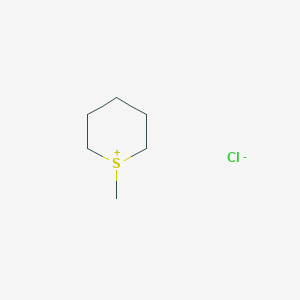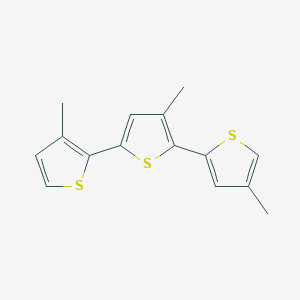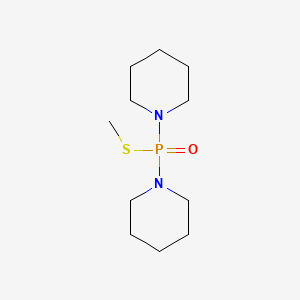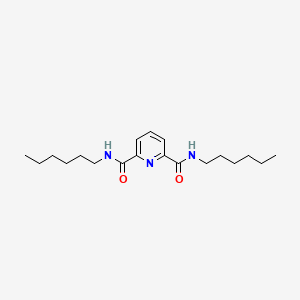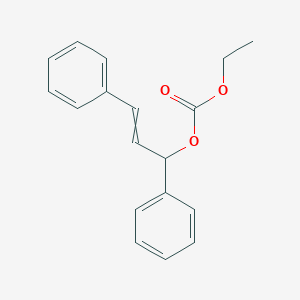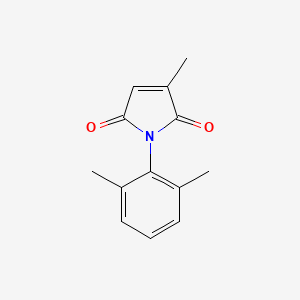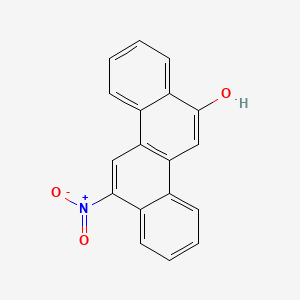![molecular formula C17H31NO5Si B14289106 1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione CAS No. 139764-43-5](/img/structure/B14289106.png)
1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with a hydroxy(dimethyl)silyl group attached to an undecanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through the reaction of maleic anhydride with ammonia or an amine, followed by cyclization. The hydroxy(dimethyl)silyl group can be introduced via a hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form alcohols.
Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Aplicaciones Científicas De Investigación
1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: The compound’s ability to undergo various chemical reactions makes it useful in the design of pharmaceuticals.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione exerts its effects involves its interaction with molecular targets and pathways. The hydroxy(dimethyl)silyl group can form hydrogen bonds with biological molecules, while the pyrrolidine-2,5-dione core can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Hydroxy(dimethyl)silyl)undecanoic acid: Similar structure but lacks the pyrrolidine-2,5-dione core.
Pyrrolidine-2,5-dione: Core structure without the hydroxy(dimethyl)silyl group.
11-(Hydroxy(dimethyl)silyl)undecanoic acid: Similar structure but lacks the pyrrolidine-2,5-dione core.
Uniqueness
1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine-2,5-dione core and the hydroxy(dimethyl)silyl group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
139764-43-5 |
|---|---|
Fórmula molecular |
C17H31NO5Si |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 11-[hydroxy(dimethyl)silyl]undecanoate |
InChI |
InChI=1S/C17H31NO5Si/c1-24(2,22)14-10-8-6-4-3-5-7-9-11-17(21)23-18-15(19)12-13-16(18)20/h22H,3-14H2,1-2H3 |
Clave InChI |
ZJEWARZMSBRRPO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCCCCCCCCC(=O)ON1C(=O)CCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


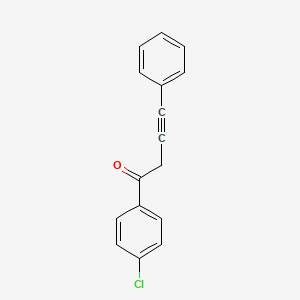
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)


